molecular formula C17H19N7O2S2 B2755779 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 921858-84-6

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2755779
CAS RN: 921858-84-6
M. Wt: 417.51
InChI Key: GYDJIHNIYBTMOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, refractive index, specific gravity, and more .

Scientific Research Applications

Insecticidal Properties

The compound 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been researched for their potential in agricultural applications, particularly for their insecticidal properties. A study involving the synthesis of various heterocycles incorporating a thiadiazole moiety demonstrated insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the compound's relevance in pest management strategies aimed at protecting crops from pest-related damages (Fadda et al., 2017).

Antimicrobial Activity

Research into the antimicrobial efficacy of derivatives of this compound has shown promising results. A series of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety were synthesized and demonstrated significant antibacterial and antifungal activities. These compounds were assessed using the microbroth dilution technique, indicating their potential as a basis for developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Potential

The exploration of novel therapeutics for cancer treatment has also included this compound and its derivatives. Studies have indicated that certain derivatives exhibit cytotoxic activity against human cancer cell lines. For example, derivatives designed around the imidazo[2,1-b]thiazole scaffold showed potential as inhibitors against specific cancer cell lines, suggesting their utility in the development of new cancer treatments (Ding et al., 2012).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to a specific receptor or inhibiting a particular enzyme .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity information, safety precautions, and disposal methods .

properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2S2/c1-3-26-13-6-4-12(5-7-13)23-8-9-24-16(23)21-22-17(24)27-10-14(25)18-15-20-19-11(2)28-15/h4-7H,3,8-10H2,1-2H3,(H,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDJIHNIYBTMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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